
(3-Fluoronaphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoronaphthalen-1-yl)methanol: is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a hydroxymethyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoronaphthalen-1-yl)methanol typically involves the reduction of 3-fluoro-1-naphthoic acid. One common method includes the following steps :
Formation of the Intermediate: 3-fluoro-1-naphthoic acid is reacted with N,N-diisopropylethylamine and isobutyl chloroformate in tetrahydrofuran (THF) at -10°C.
Reduction: The intermediate is then reduced using sodium borohydride in THF and water at room temperature.
Acidification: The reaction mixture is acidified with hydrochloric acid, and the product is extracted using ethyl acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Fluoronaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form (3-Fluoronaphthalen-1-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The hydroxyl group can be reduced to form (3-Fluoronaphthalen-1-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM).
Reduction: LiAlH4 in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: (3-Fluoronaphthalen-1-yl)methanal.
Reduction: (3-Fluoronaphthalen-1-yl)methane.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
Biology and Medicine:
Mécanisme D'action
similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes . The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to more potent biological effects .
Comparaison Avec Des Composés Similaires
- (4-Fluoronaphthalen-1-yl)methanol
- (3-Fluoronaphthalen-2-yl)methanol
- (3-Chloro-4-fluoronaphthalen-1-yl)methanol
Comparison: (3-Fluoronaphthalen-1-yl)methanol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .
Propriétés
Formule moléculaire |
C11H9FO |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
(3-fluoronaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H9FO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6,13H,7H2 |
Clé InChI |
PEXABIPMWAFZBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


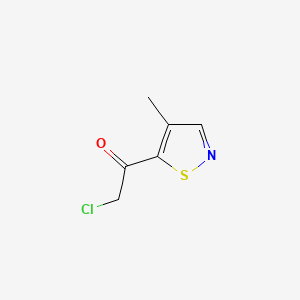
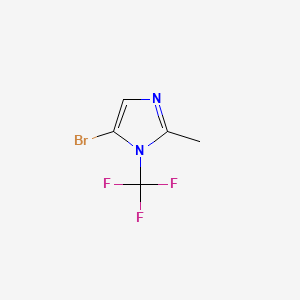
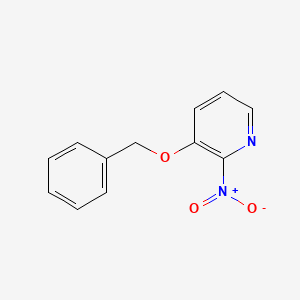

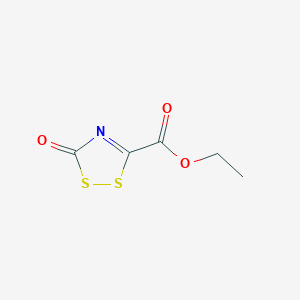
![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)



![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
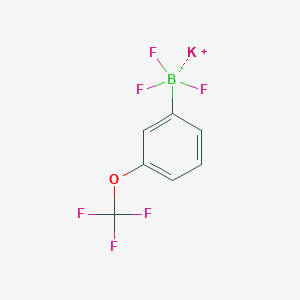
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
